molecular formula C19H17NO5 B2951046 2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- CAS No. 1706522-37-3

2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]-

Cat. No.: B2951046
CAS No.: 1706522-37-3
M. Wt: 339.347
InChI Key: LERZILDGTGAMIX-FPYGCLRLSA-N
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Description

The compound 2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- (hereafter referred to as Compound A) features a benzoxazinone core substituted at positions 6 and 6. The 8-methoxy group and the 6-substituted propenyl chain bearing a 4-methoxyphenyl ketone distinguish it structurally. Benzoxazinones are heterocyclic compounds with demonstrated bioactivities, including antifungal, antimicrobial, and herbicidal properties .

Properties

IUPAC Name

8-methoxy-6-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-14-6-4-13(5-7-14)16(21)8-3-12-9-15-19(17(10-12)24-2)25-11-18(22)20-15/h3-10H,11H2,1-2H3,(H,20,22)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERZILDGTGAMIX-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C(=C2)OC)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C(=C2)OC)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- typically involves reductive cyclization. One common method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron (Fe) and acetic acid. This method is known for its simplicity and high yield . The reaction conditions are mild, making it compatible with various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and yield in large-scale production.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone

The propen-1-yl ketone moiety undergoes:

  • Michael additions : With amines, thiols, or stabilized enolates (e.g., malononitrile) at the β-carbon .

  • Diels-Alder reactions : As a dienophile with electron-rich dienes (e.g., furans) .

Reaction Table ( ):

Reaction TypeReagentsConditionsProduct
Michael AdditionBenzylamineEtOH, reflux, 4hβ-Amino ketone derivative
CycloadditionFuranToluene, 100°C, 12hFused bicyclic adduct

Stability and Degradation Pathways

  • Photodegradation : The α,β-unsaturated ketone undergoes [2+2] cycloaddition under UV light, forming a cyclobutane ring .

  • Hydrolysis : Under acidic conditions, the benzoxazinone ring opens to form a phenolic amide derivative .

Degradation Data ( ):

ConditionProductHalf-Life
pH 2, 25°C8-Methoxy-6-(3-(4-methoxyphenyl)acryloyl)phenol4.2 h
UV light (λ=254 nm)Dimerized cyclobutane derivative1.5 h

Biological Activity Correlation

Derivatives of this compound exhibit:

  • Antioxidant activity : Via radical scavenging by the α,β-unsaturated ketone system .

  • HDAC inhibition : When conjugated with zinc-binding groups (e.g., hydroxamates) .

SAR Insights ( ):

ModificationActivity Trend
Electron-withdrawing groups at 4-methoxyphenyl↑ Radical scavenging
Replacement of propen-1-yl with alkyl chains↓ Bioactivity

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Position Matters : Methoxy groups at position 8 (as in Compound A ) are less explored than position 6 substitutions. Position 8 may influence steric interactions in enzyme binding pockets.
  • Natural vs. Synthetic Derivatives: Naturally occurring glucosylated benzoxazinones (e.g., from Isatis indigotica) exhibit lower bioactivity than synthetic derivatives, likely due to reduced membrane permeability .

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, particularly the derivative 8-methoxy-6-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl], is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of benzoxazines, which are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by various studies and findings.

The molecular structure of 2H-1,4-benzoxazin-3(4H)-one includes a benzene ring fused with a heterocyclic oxazine ring. The presence of methoxy and propenyl groups enhances its biological efficacy. The synthesis typically involves the reaction of o-aminophenol with chloroacetyl chloride under specific conditions to yield the desired product .

Biological Activity Overview

The biological activities attributed to 2H-1,4-benzoxazin-3(4H)-one derivatives include:

  • Anticancer Activity : Various studies have demonstrated that benzoxazine derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from this class have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in vitro .
  • Antimicrobial Properties : Research indicates that these compounds possess antibacterial and antifungal activities. A notable study highlighted that cyclic hydroxamic acids derived from this compound play a crucial role in plant resistance against pathogens .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models, making them potential candidates for treating inflammatory diseases .

Anticancer Studies

A significant study focused on the anticancer properties of 2H-1,4-benzoxazin-3(4H)-one derivatives revealed their efficacy against various cancer types. For example:

CompoundCancer TypeIC50 Value (µM)
8-Methoxy derivativeBreast Cancer12.5
6-Methoxy derivativeColon Cancer15.0
Unsubstituted BenzoxazineLung Cancer18.5

These findings suggest that structural modifications can enhance the anticancer activity of benzoxazine derivatives .

Antimicrobial Activity

The antimicrobial efficacy was evaluated using various strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The results indicate that certain derivatives exhibit potent antimicrobial activity, making them suitable for further development as antimicrobial agents .

Case Studies

  • Cyclic Hydroxamic Acids in Maize : A study demonstrated that cyclic hydroxamic acids derived from maize contribute significantly to plant defense mechanisms against pests like the European corn borer. These compounds showed effective inhibition of insect feeding and growth .
  • Anticancer Mechanisms : In vitro studies on breast cancer cells treated with benzoxazine derivatives revealed mechanisms involving cell cycle arrest and apoptosis induction through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Basic: What are the recommended synthetic methodologies for constructing the 2H-1,4-benzoxazin-3(4H)-one core, and how can they be adapted for derivatives with methoxy and propenyl substituents?

Answer:
The benzoxazinone core is typically synthesized via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents. For example, Shridhar et al. (1982) describe condensation of 2-aminophenols with α-ketoesters or α-chloroketones under basic conditions to form the 1,4-benzoxazin-3-one scaffold . Adapting this for the target compound:

  • Methoxy groups : Introduce methoxy substituents via pre-functionalized 2-aminophenol precursors (e.g., 8-methoxy-2-aminophenol) before cyclization.
  • Propenyl side chain : Incorporate the 3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl moiety through a Claisen-Schmidt condensation between a benzoxazinone-acetophenone intermediate and an aldehyde, followed by dehydration.
    Key validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H NMR^1 \text{H NMR} (e.g., coupling constants for trans-propenyl protons, ~16 Hz) .

Basic: How should researchers handle safety and stability concerns when working with this compound in the laboratory?

Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid skin contact due to potential irritation (see GHS guidelines in Safety Data Sheets) .
  • Stability : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. The compound may degrade under prolonged light exposure; confirm stability via HPLC every 3 months .

Advanced: What advanced spectroscopic techniques are required to resolve structural ambiguities in derivatives with conjugated propenyl systems?

Answer:

  • 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} and HMBC : Assign methoxy (δ\delta 3.8–4.0 ppm) and propenyl (δ\delta 6.5–7.5 ppm) groups. HMBC correlations between the propenyl carbonyl (δ ~190 ppm) and adjacent aromatic protons confirm conjugation .
  • IR spectroscopy : Detect carbonyl stretching vibrations (~1680 cm1^{-1}) to distinguish between keto-enol tautomers.
  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., E/Z isomerism in the propenyl chain) .

Advanced: How can computational methods predict the environmental fate of this compound, and what experimental validations are needed?

Answer:

  • In silico modeling : Use EPI Suite or OPERA to estimate logP (lipophilicity), biodegradation potential, and toxicity. For example, the propenyl group may increase persistence due to conjugation effects .
  • Experimental validation :
    • Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
    • Soil adsorption : Use batch equilibrium tests (OECD Guideline 106) to measure Koc_\text{oc} .

Basic: What analytical methods are suitable for assessing purity and quantifying this compound in complex matrices?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% formic acid in H2_2O) and B (acetonitrile). Gradient: 40–90% B over 20 min. Detect at 254 nm (aromatic absorption) .
  • LC-MS/MS : For trace analysis, employ MRM transitions (e.g., m/z 370 → 152 for fragmentation of the benzoxazinone core) .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity while addressing contradictory data in literature?

Answer:

  • Dose-response studies : Use a randomized block design with split-split plots (e.g., varying concentrations, exposure times, and biological replicates) to account for variability .
  • Mechanistic assays : Pair cytotoxicity assays (MTT) with target-specific tests (e.g., enzyme inhibition for kinase targets). Address contradictions by replicating conditions from conflicting studies (e.g., pH, solvent) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to discern significant differences (p < 0.05) .

Basic: What are the critical parameters for optimizing the compound’s solubility in aqueous media for biological assays?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity.
  • pH adjustment : Ionize the benzoxazinone carbonyl (pKa ~4–5) by buffering at pH 7.4 .
  • Surfactants : Test polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Answer:

  • Modify substituents :
    • Methoxy groups : Replace with electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity.
    • Propenyl chain : Introduce halogen substituents on the phenyl ring to improve target binding (e.g., 4-Cl for π-π stacking) .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate molecular fields (steric, electrostatic) with activity data from in vitro assays .

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